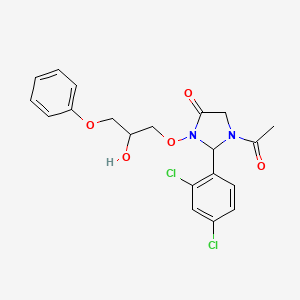![molecular formula C30H19N7O10 B11541224 N'-[(4-nitrophenyl)carbonyl]-2-[4-({2-[(4-nitrophenyl)carbonyl]hydrazinyl}carbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbohydrazide](/img/structure/B11541224.png)
N'-[(4-nitrophenyl)carbonyl]-2-[4-({2-[(4-nitrophenyl)carbonyl]hydrazinyl}carbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-NITRO-N’-[2-(4-{[(4-NITROPHENYL)FORMOHYDRAZIDO]CARBONYL}PHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL]BENZOHYDRAZIDE is a complex organic compound characterized by its multiple nitro groups and hydrazide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-NITRO-N’-[2-(4-{[(4-NITROPHENYL)FORMOHYDRAZIDO]CARBONYL}PHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL]BENZOHYDRAZIDE typically involves multi-step organic reactions. The process begins with the nitration of benzene derivatives to introduce nitro groups. Subsequent steps involve the formation of hydrazides and the coupling of these intermediates under controlled conditions. Common reagents used in these reactions include nitric acid, hydrazine, and various coupling agents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
4-NITRO-N’-[2-(4-{[(4-NITROPHENYL)FORMOHYDRAZIDO]CARBONYL}PHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include hydrogen gas, palladium catalysts, and strong acids or bases depending on the desired transformation. Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields corresponding amines, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
4-NITRO-N’-[2-(4-{[(4-NITROPHENYL)FORMOHYDRAZIDO]CARBONYL}PHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL]BENZOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-NITRO-N’-[2-(4-{[(4-NITROPHENYL)FORMOHYDRAZIDO]CARBONYL}PHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL]BENZOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The nitro groups and hydrazide functionalities can form hydrogen bonds and other interactions with biological molecules, potentially leading to inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl chloroformate: Used as a coupling agent in organic synthesis.
4-Nitrophenol: A simpler compound with applications as a pH indicator and intermediate in chemical synthesis.
Uniqueness
4-NITRO-N’-[2-(4-{[(4-NITROPHENYL)FORMOHYDRAZIDO]CARBONYL}PHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL]BENZOHYDRAZIDE is unique due to its complex structure, which provides multiple sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C30H19N7O10 |
|---|---|
Molecular Weight |
637.5 g/mol |
IUPAC Name |
N'-(4-nitrobenzoyl)-2-[4-[[(4-nitrobenzoyl)amino]carbamoyl]phenyl]-1,3-dioxoisoindole-5-carbohydrazide |
InChI |
InChI=1S/C30H19N7O10/c38-25(31-32-26(39)17-3-10-21(11-4-17)36(44)45)16-1-8-20(9-2-16)35-29(42)23-14-7-19(15-24(23)30(35)43)28(41)34-33-27(40)18-5-12-22(13-6-18)37(46)47/h1-15H,(H,31,38)(H,32,39)(H,33,40)(H,34,41) |
InChI Key |
VWLMBIKZRREAOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)NNC(=O)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-nitro-2-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11541144.png)
![1-[4-(4-ethylphenyl)-3'-(4-methoxyphenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone](/img/structure/B11541149.png)
![N-[(E)-(2,4-dichlorophenyl)methylidene]-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B11541153.png)
![(1S,2S,3aR)-7-chloro-2-phenyl-1-(3-thienylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11541157.png)
![2-bromo-4-chloro-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11541174.png)
![2-(2,3-dichlorophenyl)-N-[(E)-phenylmethylidene]-1,3-benzoxazol-5-amine](/img/structure/B11541177.png)
![N-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-4-phenoxyaniline](/img/structure/B11541188.png)
![4-{(E)-[(4-chlorophenyl)imino]methyl}phenyl naphthalene-1-carboxylate](/img/structure/B11541192.png)
![2,6-dibromo-4-[(E)-(naphthalen-1-ylimino)methyl]phenyl benzoate](/img/structure/B11541194.png)
![N-(4-Bromophenyl)-2-{N-[3-(trifluoromethyl)phenyl]benzenesulfonamido}acetamide](/img/structure/B11541205.png)
![4-({2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-5-nitrophenyl}sulfonyl)morpholine](/img/structure/B11541207.png)

![2-[(2-Bromo-4-chlorophenyl)amino]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11541214.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-3-hydroxy-4-iodobenzohydrazide](/img/structure/B11541219.png)
